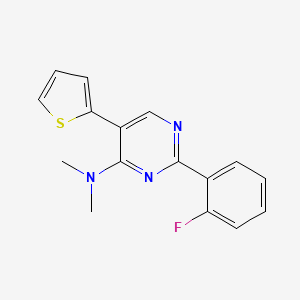

2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine

Description

2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 2-fluorophenyl group at position 2, an N,N-dimethylamine at position 4, and a thiophen-2-yl substituent at position 3. Pyrimidines are privileged scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, making them relevant for targeting enzymes and receptors.

Properties

CAS No. |

823796-20-9 |

|---|---|

Molecular Formula |

C16H14FN3S |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-N,N-dimethyl-5-thiophen-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C16H14FN3S/c1-20(2)16-12(14-8-5-9-21-14)10-18-15(19-16)11-6-3-4-7-13(11)17/h3-10H,1-2H3 |

InChI Key |

CDHKOIGSITUSFB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C2=CC=CS2)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

Substitution Reactions: The introduction of the fluorophenyl and thiophenyl groups can be achieved through nucleophilic aromatic substitution reactions. Common reagents include fluorobenzene and thiophene derivatives.

N,N-Dimethylation: The dimethylation of the amine group can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the fluorophenyl group, potentially leading to the formation of dihydropyrimidine derivatives or defluorinated products.

Substitution: The compound can participate in various substitution reactions, including halogen exchange or nucleophilic substitution at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives and defluorinated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

Material Science: It is explored for use in organic electronics and as a building block for the synthesis of advanced materials.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The fluorophenyl and thiophenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Pyrimidine Derivatives with Thiophene Substituents

(a) 5-Ethyl-2,6-di(thiophen-2-yl)pyrimidin-4-amine (5f)

- Structure : Lacks the 2-fluorophenyl and dimethylamine groups; instead, positions 2 and 6 are substituted with thiophen-2-yl, and position 5 has an ethyl group.

- Synthesis : Yield of 68% via Pd-catalyzed coupling, with HRMS (ESI-TOF) confirming molecular weight (m/z calcd: 341.0521; found: 341.0525) .

- Properties : Higher lipophilicity due to dual thiophene groups compared to the target compound. Activity data suggest moderate antimicrobial properties, though less potent than fluorinated derivatives .

(b) 5-Ethyl-6-phenyl-2-(thiophen-2-yl)pyrimidin-4-amine (5e)

- Structure : Shares the thiophen-2-yl group at position 2 but replaces the 2-fluorophenyl with a phenyl group at position 4.

- Properties: Melting point (mp) 148–150°C; purity >98% (HPLC).

Fluorinated Pyrimidines

(a) N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structure: Contains a 2-fluorophenyl group but includes a (4-methoxyphenyl)aminomethyl substituent at position 5.

- Crystal Data: Dihedral angles between pyrimidine and aryl groups (12.8°, 12.0°, 86.1°) indicate a non-planar conformation, stabilized by intramolecular N–H⋯N hydrogen bonds .

- Activity : Demonstrates antifungal and antibacterial properties, highlighting the role of fluorine in enhancing bioactivity .

(b) 2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine (Compound 2)

Heterocyclic Variants

(a) N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (Aurora Kinase Inhibitors)

- Structure : Replaces thiophene with thiazole and positions the amine at pyrimidin-2-yl.

- Activity: Compound 18 (CYC116) inhibits Aurora A/B kinases (Ki = 8.0/9.2 nM), showing that para-substituents (e.g., morpholino) enhance potency. Thiazole’s nitrogen may improve solubility vs. thiophene .

(b) 5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Comparative Data Table

Key Findings

- Fluorine’s Role : Fluorinated aryl groups enhance binding via electronegativity and metabolic stability.

- Thiophene vs. Thiazole : Thiophene’s electron-rich nature favors π-stacking, while thiazole improves solubility.

- Substituent Position : Thiophen-2-yl vs. 3-yl alters steric and electronic interactions significantly .

- Biological Impact : Dimethylamine at position 4 may increase basicity, affecting cellular uptake compared to unsubstituted amines .

Biological Activity

2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine, a compound with the molecular formula C₁₆H₁₄FN₃S and a molecular weight of 299.366 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound features a pyrimidine core substituted with a fluorophenyl group and a thiophene moiety. This unique arrangement is believed to contribute to its biological effectiveness.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, particularly in inhibiting specific viral enzymes.

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth through modulation of key signaling pathways.

- Cytotoxic Effects : Evaluations have indicated cytotoxicity against various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been reported to inhibit enzymes critical for viral replication and cancer cell proliferation.

- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, thereby preventing their proliferation.

- Apoptosis Induction : There is evidence suggesting that this compound can trigger apoptosis in certain cancer cell lines.

Antiviral Activity

A study highlighted the compound's ability to inhibit the activity of RNA polymerase, an essential enzyme for viral replication. The IC₅₀ value was reported at approximately 32.2 μM, demonstrating significant antiviral potential against Hepatitis C virus (HCV) .

Anticancer Efficacy

In vitro studies have shown that the compound effectively reduces cell viability in various cancer cell lines, including breast and lung cancers. For instance, one study reported an IC₅₀ value of 303.5 ± 0.42 µM against thymidine phosphorylase (TP), an enzyme linked to angiogenesis and tumor growth .

Cytotoxicity Evaluation

The cytotoxic effects were evaluated using the MTT assay on 3T3 mouse fibroblast cells, where the compound exhibited low toxicity while maintaining its inhibitory effects on cancer cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.